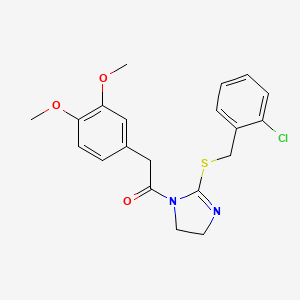

1-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Description

This compound features a 4,5-dihydroimidazole core substituted at position 1 with a 2-(3,4-dimethoxyphenyl)ethanone group and at position 2 with a (2-chlorobenzyl)thio moiety. The thioether linkage provides stability and modulates lipophilicity.

Properties

IUPAC Name |

1-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O3S/c1-25-17-8-7-14(11-18(17)26-2)12-19(24)23-10-9-22-20(23)27-13-15-5-3-4-6-16(15)21/h3-8,11H,9-10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICVYLOOVHSUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=CC=C3Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Thioether Formation: The 2-chlorobenzyl group is introduced via a nucleophilic substitution reaction with a thiol, forming the thioether linkage.

Ketone Introduction: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

Substitution: The aromatic rings can undergo electrophilic aromatic

Biological Activity

1-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone, also known by its CAS number 851804-09-6, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H22ClN3O3S2, with a molecular weight of 464 g/mol. The compound features an imidazole ring, a thioether linkage from the chlorobenzyl group, and a dimethoxyphenyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | C21H22ClN3O3S2 |

| Molecular Weight | 464 g/mol |

| Boiling Point | 630.9 ± 65.0 °C (Predicted) |

| Density | 1.43 ± 0.1 g/cm³ (Predicted) |

| pKa | 0.82 ± 0.60 (Predicted) |

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant antitumor activity. For instance, thiazole derivatives have shown promising results against various cancer cell lines by inhibiting critical enzymes involved in tumor proliferation . The imidazole moiety is known to interact with multiple biological targets, potentially leading to apoptosis in cancer cells.

Antimicrobial Properties

The compound's thioether linkage allows for interactions with bacterial cell wall synthesis enzymes, suggesting potential antimicrobial properties. Similar compounds have displayed activity against Gram-positive and Gram-negative bacteria by disrupting cell wall integrity . Further research is needed to elucidate the specific mechanisms involved in these interactions.

Enzyme Inhibition

Preliminary investigations suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition could contribute to its overall pharmacological profile by modulating metabolic processes within cells .

The proposed mechanism of action for this compound involves binding to key molecular targets within cells:

- Enzyme Interaction : The imidazole ring may facilitate binding to active sites of enzymes.

- Signal Transduction Modulation : The compound may alter signaling pathways related to cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to cell death.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Study on Antitumor Effects : A study reported that a related imidazole derivative exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines .

- Antimicrobial Activity Assessment : Another research focused on thiazole derivatives showed that modifications at the benzyl position enhanced antibacterial efficacy against Staphylococcus aureus and Escherichia coli .

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The presence of the chlorobenzyl thio moiety in this compound may enhance its effectiveness against various pathogens. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, making this compound a candidate for further investigation as an antimicrobial agent.

Anticancer Potential

Imidazole derivatives have been recognized for their anticancer activities. The compound's structure suggests it may interact with cellular pathways involved in cancer progression. Preliminary studies on related compounds have indicated potential for inducing apoptosis in cancer cells, making this compound a subject of interest in cancer research.

Neuropharmacological Effects

Given the structural similarity to known psychoactive substances, there is potential for this compound to exhibit neuropharmacological effects. Research into other imidazole derivatives has shown promise in treating conditions such as anxiety and depression. Investigating the neuroactivity of this compound could lead to new therapeutic agents.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Enzyme inhibition studies are crucial for understanding the mechanism of action and potential therapeutic applications. For instance, imidazole compounds are known to inhibit various cytochrome P450 enzymes, which are essential for drug metabolism.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the imidazole ring or the phenyl group could enhance potency or selectivity against specific biological targets. Comparative studies with similar compounds could provide insights into effective modifications.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that imidazole derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications like those found in our compound could yield similar results.

- Anticancer Activity : Research on imidazole-based drugs has highlighted their ability to induce cell cycle arrest in cancer cell lines. This supports the hypothesis that our compound could similarly affect cancer cell proliferation.

- Neuropharmacological Insights : A review of imidazole derivatives indicated potential anxiolytic effects observed in animal models, providing a basis for exploring the neuroactive properties of our compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Effects

- (4-Chlorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone (): This compound shares the 4,5-dihydroimidazole core but differs in substituents. The 4-chlorophenyl group at position 1 and a simple phenyl group at position 2 contrast with the target compound’s 3,4-dimethoxyphenyl ethanone and benzylthio groups. The chlorine atom in both compounds enhances lipophilicity, but the methoxy groups in the target may improve aqueous solubility .

- 2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone (): Both compounds feature a 4,5-dihydroimidazole core and a thioether substituent. However, the methylsulfanyl group in this analog is smaller than the target’s benzylthio moiety, likely reducing steric hindrance and altering binding affinity.

Physicochemical Properties

A comparison of key parameters with analogs from (Table 1):

*Estimates based on structural analogs.

- The target’s 3,4-dimethoxyphenyl group may lower its melting point compared to chlorophenyl analogs (e.g., 6b) due to reduced crystallinity. Its higher molecular weight (~450 vs. 443–474 in ) reflects the bulky benzylthio and dimethoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.